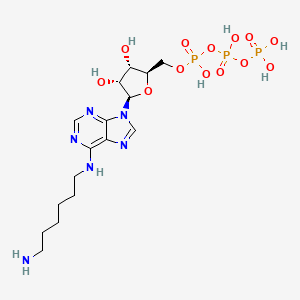

N(6)-Aminohexyladenosine triphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N(6)-Aminohexyladenosine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C16H29N6O13P3 and its molecular weight is 606.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cell Signaling Studies

N(6)-Aminohexyladenosine triphosphate plays a significant role in studying cellular signaling pathways. It acts as an agonist for various receptors, influencing critical processes such as:

- Cell Proliferation : It has been shown to stimulate cell division and growth.

- Differentiation : The compound can induce differentiation in various cell types, which is essential for tissue development and repair.

- Metabolism : It affects metabolic pathways by modulating enzyme activities involved in energy production and utilization.

The compound's ability to interact effectively with enzymes and receptors is attributed to its structural modifications, allowing for enhanced binding affinities compared to standard adenosine triphosphate .

Drug Development

Due to its enhanced biological activity, this compound is being explored for potential therapeutic applications. Its unique properties allow researchers to investigate its effects on:

- Targeted Therapies : The compound can be used to design drugs that specifically target cellular pathways involved in diseases such as cancer.

- Modulation of Enzyme Activity : Its ability to bind to various proteins makes it a candidate for developing inhibitors or activators of specific enzymes involved in disease processes.

Interaction Studies

This compound has been utilized in interaction studies to understand its binding properties with proteins and receptors. Techniques such as:

- Surface Plasmon Resonance (SPR) : This method measures the binding kinetics and affinities between the compound and target proteins.

- Fluorescence Resonance Energy Transfer (FRET) : This technique is employed to study protein-protein interactions facilitated by the compound.

These studies provide insights into how this compound can modulate cellular processes at a molecular level .

Structural Comparisons with Related Compounds

Understanding the structural similarities between this compound and other compounds can shed light on its unique functionalities. The following table summarizes some related compounds:

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| N6-(6-Aminohexyl)adenosine 2',5'-diphosphate lithium salt | Modified at the 2',5' positions | Lower phosphate group count affects signaling capabilities. |

| Adenosine 5'-triphosphate | Unmodified nucleoside triphosphate | Standard form with no additional modifications. |

| N6-(Hexyl)adenosine 5'-triphosphate | Simple hexyl modification | Lacks the carbamoyl group, limiting solubility and receptor interaction. |

The modifications in this compound provide it with both hydrophilic and hydrophobic characteristics, enhancing its solubility and biological activity compared to similar compounds .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various research contexts:

- A study demonstrated that this compound could effectively bind to universal stress proteins in Mycobacteria, influencing their function related to cyclic nucleotide signaling .

- Another investigation highlighted its role in enhancing cellular responses under stress conditions by modulating cyclic adenosine monophosphate levels .

These findings underscore the versatility of this compound as a research tool in understanding complex biological systems.

化学反応の分析

Enzymatic Incorporation into Nucleic Acids

AH-ATP serves as a substrate for DNA/RNA polymerases, enabling site-specific labeling:

-

DNA Polymerase I : Incorporates AH-ATP into DNA during nick translation or primer extension, with minimal perturbation of enzymatic activity .

-

Terminal Transferase : Catalyzes the addition of AH-ATP to 3′-OH ends of DNA, facilitating post-synthetic modifications .

Key Findings :

-

Kinetic Parameters : Km=12muM for E. coli DNA Polymerase I, comparable to native ATP (Km=8muM) .

-

Labeling Efficiency : ~90% incorporation rate in nick translation assays when using AH-ATP:dATP (1:3 ratio) .

Conjugation Reactions

The aminohexyl side chain enables covalent attachment to probes via NHS ester or isothiocyanate chemistry:

-

Fluorescent Labeling :

-

Affinity Tags :

Table 2: Conjugation Applications

| Application | Probe | Efficiency | Source |

|---|---|---|---|

| Fluorescent DNA labeling | Cy3-NHS + AH-ATP | 95% | |

| Affinity chromatography | Biotin-PEG4 + AH-ATP | 88% |

Biochemical Interactions

AH-ATP retains binding affinity for ATP-dependent enzymes but with altered kinetics:

-

Protein Kinases : Competitive inhibition observed with IC50=15muM vs. ATP (IC50=2muM) due to steric hindrance from the aminohexyl group .

-

ATPases : Reduced hydrolysis rates (e.g., Na+/K+ ATPase activity decreases by 40% with AH-ATP) .

Stability and Storage

特性

CAS番号 |

53602-93-0 |

|---|---|

分子式 |

C16H29N6O13P3 |

分子量 |

606.4 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-[6-(6-aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C16H29N6O13P3/c17-5-3-1-2-4-6-18-14-11-15(20-8-19-14)22(9-21-11)16-13(24)12(23)10(33-16)7-32-37(28,29)35-38(30,31)34-36(25,26)27/h8-10,12-13,16,23-24H,1-7,17H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27)/t10-,12-,13-,16-/m1/s1 |

InChIキー |

OTYCIBMYFBOSMG-XNIJJKJLSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCN |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCN |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCN |

同義語 |

AH-ATP N(6)-aminohexyl-adenosine triphosphate N(6)-aminohexyl-ATP N(6)-aminohexyladenosine triphosphate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。